N-{1-cyclopentyl-4,5-dimethyl-3-[(4-methylphenyl)sulfonyl]-1H-pyrrol-2-yl}propanamide
Description
This compound features a pyrrole core substituted at the 1-position with a cyclopentyl group, at the 3-position with a 4-methylphenylsulfonyl moiety, and at the 2-position with a propanamide chain. The 4-methylphenylsulfonyl group is a common pharmacophore in sulfonamide-based therapeutics, often contributing to metabolic stability and target affinity .
Properties
Molecular Formula |
C21H28N2O3S |
|---|---|
Molecular Weight |
388.5 g/mol |
IUPAC Name |
N-[1-cyclopentyl-4,5-dimethyl-3-(4-methylphenyl)sulfonylpyrrol-2-yl]propanamide |
InChI |
InChI=1S/C21H28N2O3S/c1-5-19(24)22-21-20(27(25,26)18-12-10-14(2)11-13-18)15(3)16(4)23(21)17-8-6-7-9-17/h10-13,17H,5-9H2,1-4H3,(H,22,24) |
InChI Key |
IBTIXTWEYRGNJJ-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=O)NC1=C(C(=C(N1C2CCCC2)C)C)S(=O)(=O)C3=CC=C(C=C3)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{1-cyclopentyl-4,5-dimethyl-3-[(4-methylphenyl)sulfonyl]-1H-pyrrol-2-yl}propanamide typically involves multiple steps, starting with the preparation of the pyrrole ring. One common method involves the reaction of cyclopentanone with an appropriate amine to form the cyclopentylamine intermediate. This intermediate is then reacted with 4-methylbenzenesulfonyl chloride to introduce the sulfonyl group. The final step involves the acylation of the pyrrole ring with propanoyl chloride under controlled conditions to yield the desired compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale production.
Chemical Reactions Analysis
Types of Reactions
N-{1-cyclopentyl-4,5-dimethyl-3-[(4-methylphenyl)sulfonyl]-1H-pyrrol-2-yl}propanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, potentially converting the sulfonyl group to a sulfide.
Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfonyl group can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Nucleophiles such as amines, thiols, and halides.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Sulfides.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-{1-cyclopentyl-4,5-dimethyl-3-[(4-methylphenyl)sulfonyl]-1H-pyrrol-2-yl}propanamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structural features that may interact with biological targets.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of N-{1-cyclopentyl-4,5-dimethyl-3-[(4-methylphenyl)sulfonyl]-1H-pyrrol-2-yl}propanamide involves its interaction with specific molecular targets. The sulfonyl group is known to form strong interactions with proteins, potentially inhibiting their function. The compound may also interact with cellular membranes, affecting their integrity and function. Detailed studies are required to elucidate the exact pathways and targets involved.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The following table highlights key structural analogues and their distinguishing features:
Key Comparative Insights
Pyrazole- and pyrimidine-based analogues (e.g., ) often exhibit broader target engagement due to their ability to mimic purine or pyridine nucleotides.
Substituent Effects :
- The 4-methylphenylsulfonyl group in the target compound is a conserved feature in sulfonamide drugs, offering resistance to oxidative metabolism compared to aliphatic sulfonamides .
- Cyclopentyl vs. Cyclopropane Substituents : Cyclopentyl groups (target compound) provide greater conformational flexibility than cyclopropane rings (), which may influence binding pocket accommodation.
Propanamide vs. Carboxamide Variations :
- Replacing the tetrahydrofuran-carboxamide in the analogue () with a linear propanamide chain (target compound) likely reduces steric hindrance, improving solubility and bioavailability.
Synthetic Accessibility :
- The target compound’s synthesis likely involves palladium-catalyzed coupling or sulfonylation steps, as seen in related pyrrole derivatives (). In contrast, pyrazolopyrimidine analogues () require multi-step functionalization of fused heterocycles, increasing synthetic complexity.
Biological Activity
N-{1-cyclopentyl-4,5-dimethyl-3-[(4-methylphenyl)sulfonyl]-1H-pyrrol-2-yl}propanamide is a complex organic compound with significant potential in medicinal chemistry due to its unique structural features and biological activities. This compound is characterized by its pyrrole ring, sulfonamide functionality, and cyclopentyl group, which contribute to its pharmacological profile.
Chemical Structure and Properties
| Property | Value |
|---|---|
| Molecular Formula | C21H28N2O3S |
| Molecular Weight | 388.5 g/mol |
| CAS Number | 1010928-76-3 |
| Boiling Point | Not available |
| Melting Point | Not available |
The compound's structure allows it to interact with various biological targets, which may lead to diverse therapeutic applications.
This compound exhibits biological activity primarily through its interaction with specific molecular targets. The sulfonamide group can form strong interactions with proteins, potentially inhibiting their function. Additionally, the pyrrole ring may engage in π-stacking interactions with nucleic acids or other biomolecules, affecting their activity.
Pharmacological Evaluations
Research has highlighted the compound's potential as a selective inhibitor of cyclooxygenase-2 (COX-2), an enzyme involved in inflammation and pain pathways. This inhibition is crucial for developing anti-inflammatory drugs. The structure-activity relationship (SAR) studies indicate that modifications to the pyrrole ring and sulfonamide group can significantly affect COX-2 selectivity and potency .
Case Studies
- In Vitro Studies : In vitro assays have demonstrated that derivatives of this compound can inhibit COX-2 activity effectively, suggesting its potential use in treating inflammatory conditions such as arthritis .
- In Vivo Studies : Animal models have shown promising results regarding the anti-inflammatory effects of similar sulfonamide-containing compounds, supporting further development of this compound for clinical applications .
Comparative Analysis with Similar Compounds
To understand the uniqueness of this compound, a comparison with structurally similar compounds is essential:
| Compound Name | COX-2 Inhibition Potency | Notable Features |
|---|---|---|
| N-cyclopentyl-1,3-dimethyl-1H-pyrazole-4-sulfonamide | Moderate | Basic pyrazole structure |
| 4-chloro-N-cyclopentyl-1-methyl-1H-pyrazole-5-carboxamide | High | Enhanced lipophilicity |
The unique combination of functional groups in this compound offers distinct biological properties not found in other similar compounds.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
